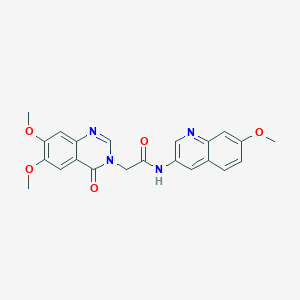![molecular formula C21H24N4O3S B14934512 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14934512.png)
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways .
Comparison with Similar Compounds
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can be compared with other thiadiazole derivatives, such as:
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide: This compound has a similar structure but lacks the pyrrol-1-yl and tetrahydro-2H-pyran-4-yl groups, which may result in different biological activities.
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]butanamide: This compound has a butanamide group instead of the acetamide group, which may affect its chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24N4O3S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C21H24N4O3S/c1-27-17-6-4-16(5-7-17)14-19-23-24-20(29-19)22-18(26)15-21(8-12-28-13-9-21)25-10-2-3-11-25/h2-7,10-11H,8-9,12-15H2,1H3,(H,22,24,26) |
InChI Key |
JAYMEYQQDFQQLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CC3(CCOCC3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14934430.png)
![3-(4-methoxyphenyl)-1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14934431.png)
![5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B14934444.png)

![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B14934467.png)
![N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B14934473.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14934489.png)
![1-(3-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14934497.png)
![(Z)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methyl-1,3-thiazol-2(3H)-ylidene)-L-isoleucinamide](/img/structure/B14934500.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B14934505.png)

![Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B14934526.png)
![4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14934528.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B14934536.png)
